

# The Safety and Toxicology Profile of Oral Uricase Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FAUC 346 |           |
| Cat. No.:            | B3182321 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Oral uricase therapy represents a promising frontier in the management of hyperuricemia, a condition linked to gout and chronic kidney disease. By degrading uric acid within the gastrointestinal tract, this modality offers the potential for a safer, non-systemic approach compared to traditional intravenous uricase treatments, which are often hampered by immunogenicity and infusion-related reactions. This technical guide provides a comprehensive overview of the current understanding of the safety and toxicology profile of oral uricase therapy, drawing from preclinical and emerging clinical data. It details experimental methodologies, presents quantitative safety and efficacy data in a structured format, and illustrates key biological and experimental pathways to inform ongoing research and development in this field.

## Introduction: The Rationale for Oral Uricase Therapy

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout and is increasingly associated with the progression of chronic kidney disease (CKD). While intravenous uricase therapies, such as pegloticase and rasburicase, are effective in rapidly lowering serum urate, their utility is often limited by significant safety concerns, including infusion reactions, anaphylaxis, and the development of anti-drug antibodies (ADAs) that can lead to a loss of efficacy.[1][2] Oral uricase therapy is being developed to circumvent these



issues by confining the enzymatic degradation of uric acid to the gut, thereby preventing systemic absorption of the enzyme and minimizing the risk of an immune response.[3]

#### **Mechanism of Action**

Uricase (urate oxidase) catalyzes the enzymatic oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically hydrolyzed to allantoin. Allantoin is approximately 5- to 10-fold more soluble than uric acid and is readily excreted by the kidneys.[4] This fundamental mechanism underlies the therapeutic effect of all uricase-based therapies.



Click to download full resolution via product page

Caption: Mechanism of uricase action.

## **Preclinical Safety and Toxicology**

Preclinical studies are fundamental to establishing the initial safety profile of oral uricase candidates. These investigations typically involve in vitro assays and in vivo studies in relevant animal models.

#### **Animal Models**

The selection of an appropriate animal model is critical for evaluating the safety and efficacy of oral uricase. Since most mammals, unlike humans, possess a functional uricase gene, models of hyperuricemia must be induced.

- Uricase-Inhibited Rodents: A common approach involves the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine-rich diet or uric acid precursors like hypoxanthine, to induce hyperuricemia in rats or mice. It is important to note that the inducing agents themselves can have toxic effects; for instance, adenine can be nephrotoxic.
- Genetically Modified Models: Uricase knockout (Uro-KO) mice, which lack a functional uricase gene, provide a more direct model of human hyperuricemia and are valuable for



studying the long-term effects of urate-lowering therapies.

• Large Animal Models: Pigs are also utilized in preclinical toxicology due to their physiological similarities to humans. Hyperuricemia can be induced in pigs through methods like nephrectomy combined with uric acid infusions.

## **Key Preclinical Findings**

A notable example of a preclinical oral uricase candidate is ALLN-346, an engineered Candida utilis uricase optimized for stability and activity in the gut. Studies in uricase-deficient mice have demonstrated its potential safety and efficacy.

Table 1: Summary of Preclinical Efficacy Data for ALLN-346 in Uricase-Deficient Mice

| Study Duration | Dosing<br>Regimen                              | Plasma Urate<br>Reduction | Urine Urate<br>Reduction | Key Safety<br>Observations                                                           |
|----------------|------------------------------------------------|---------------------------|--------------------------|--------------------------------------------------------------------------------------|
| 7 Days         | Administered<br>with food over 24<br>hours     | 44%                       | 87%                      | No adverse effects on well- being, normal food and water intake, stable body weight. |
| 19 Days        | Limited<br>administration for<br>up to 6 hours | 28%                       | 88%                      | No adverse effects on well- being, normal food and water intake, stable body weight. |

These studies indicate that oral uricase therapy can significantly reduce the body's urate burden without apparent systemic toxicity in animal models. The lack of systemic absorption is a key design feature intended to minimize adverse effects.

#### **Experimental Protocols**

Animal Strain: Male Kunming mice.

#### Foundational & Exploratory





- Acclimatization: Acclimatize animals for at least one week prior to the experiment.
- Induction: Administer potassium oxonate (250 mg/kg) and hypoxanthine (300 mg/kg) via oral gavage daily for a specified period (e.g., 7 days) to induce hyperuricemia.
- Monitoring: Collect blood samples at baseline and after the induction period to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels to confirm hyperuricemia and assess renal function.

This assay is based on the decrease in absorbance at 293 nm as uric acid is converted to allantoin.

- Reagents: Prepare a uric acid solution in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.8).
- Enzyme Preparation: Dilute the uricase sample to be tested in the same buffer.
- Reaction Initiation: Mix the uricase sample with the uric acid solution in a 96-well UVtransparent plate.
- Measurement: Immediately measure the change in absorbance at 293 nm over time using a microplate reader.
- Calculation: Calculate uricase activity based on the rate of decrease in absorbance, using the molar extinction coefficient of uric acid.





Click to download full resolution via product page

Caption: Preclinical development workflow for oral uricase.

# **Clinical Safety and Toxicology**

While the clinical data on oral uricase therapies are still emerging, valuable insights can be drawn from the extensive experience with intravenous formulations and the design of ongoing clinical trials for oral agents.

## **Immunogenicity**

Immunogenicity is the most significant safety concern for intravenous uricase therapies. Being foreign proteins, they can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the enzyme, leading to a loss of efficacy, and are associated with a higher risk of infusion reactions. In clinical trials of pegloticase, ADAs were detected in 89% of patients.



Oral uricase therapies are designed to mitigate this risk by acting locally in the gut without being absorbed into the bloodstream. This lack of systemic exposure is expected to prevent the induction of an immune response. Clinical trials for oral uricase candidates, such as PRX-115, include the assessment of immunogenicity as a key safety endpoint.

#### **Adverse Events Observed with Intravenous Uricase**

Understanding the adverse event profile of intravenous uricases is crucial for monitoring and contextualizing any potential side effects of future oral therapies.

Table 2: Common Adverse Events in Pivotal Trials of Intravenous Pegloticase

| Adverse Event      | Pegloticase (Every 2<br>Weeks) | Placebo         |
|--------------------|--------------------------------|-----------------|
| Infusion Reactions | 26%                            | 5%              |
| Gout Flares        | High Incidence                 | Lower Incidence |
| Nausea             | Common                         | Less Common     |
| Contusion/Bruising | Common                         | Less Common     |
| Nasopharyngitis    | Common                         | Less Common     |
| Anaphylaxis        | Reported                       | Not Reported    |

Note: Data compiled from multiple sources and represent a general overview.

Infusion reactions are a hallmark adverse event of intravenous uricase therapy, occurring during or shortly after administration. Gout flares are also common, particularly in the initial phase of treatment, as the rapid lowering of serum urate can mobilize urate crystals from tissue deposits.

## **Emerging Clinical Data on Oral Uricase**

A Phase I clinical trial for a plant cell-derived oral uricase, PRX-115, is currently underway to evaluate its safety, pharmacokinetics, and pharmacodynamics. The primary outcomes of such trials will be crucial in establishing the clinical safety and tolerability of this new class of therapy.



The design of these trials typically involves dose-escalation studies in healthy volunteers and patients with hyperuricemia to identify a safe and effective dose range.



Click to download full resolution via product page

Caption: Logical progression of clinical trials.

## **Regulatory Considerations**

Oral enzyme therapies are subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) has provided guidance for orally administered enzyme products, such as pancreatic enzymes, which may serve as a reference. Key considerations for the approval of a new oral uricase therapy will include:

- Demonstration of Efficacy: Robust clinical trial data showing a statistically significant reduction in serum uric acid levels.
- Comprehensive Safety Data: Thorough evaluation of adverse events, with a particular focus
  on gastrointestinal side effects and the absence of systemic toxicity and immunogenicity.



 Manufacturing and Quality Control: Ensuring consistent enzyme activity and stability of the final product.

#### **Future Directions and Conclusion**

Oral uricase therapy holds the potential to revolutionize the management of hyperuricemia by offering a potent urate-lowering effect without the significant safety and immunogenicity concerns associated with intravenous formulations. Preclinical data are promising, demonstrating efficacy and a favorable safety profile in animal models. The ongoing and future clinical trials will be pivotal in confirming these findings in humans.

For researchers and drug developers, key areas of focus will include:

- Enzyme Engineering: Further optimization of uricase enzymes for enhanced stability in the gastrointestinal environment and improved catalytic activity.
- Formulation Development: Designing advanced oral delivery systems to protect the enzyme and ensure its release at the target site in the intestine.
- Clinical Trial Design: Rigorous clinical evaluation to establish the long-term safety, efficacy, and impact on clinical outcomes such as gout flares and tophi resolution.

In conclusion, the safety and toxicology profile of oral uricase therapy appears highly favorable based on its mechanism of action and preclinical evidence. As clinical data become available, this novel therapeutic approach may provide a much-needed, safer alternative for patients with uncontrolled hyperuricemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Uricases: reflections on recent developments in the management of challenging gout patients [explorationpub.com]



- 2. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [The Safety and Toxicology Profile of Oral Uricase Therapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182321#safety-and-toxicology-profile-of-oral-uricase-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com